molecular formula C25H28 B8766167 (2-Methyl-4,6-diphenylhexan-2-yl)benzene CAS No. 7399-64-6

(2-Methyl-4,6-diphenylhexan-2-yl)benzene

Cat. No.: B8766167
CAS No.: 7399-64-6
M. Wt: 328.5 g/mol
InChI Key: TZYRDPBHTDYVNC-UHFFFAOYSA-N
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Description

(2-Methyl-4,6-diphenylhexan-2-yl)benzene is a useful research compound. Its molecular formula is C25H28 and its molecular weight is 328.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

7399-64-6

Molecular Formula

C25H28

Molecular Weight

328.5 g/mol

IUPAC Name

(2-methyl-4,6-diphenylhexan-2-yl)benzene

InChI

InChI=1S/C25H28/c1-25(2,24-16-10-5-11-17-24)20-23(22-14-8-4-9-15-22)19-18-21-12-6-3-7-13-21/h3-17,23H,18-20H2,1-2H3

InChI Key

TZYRDPBHTDYVNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A one-liter glass flask equipped with a stirrer, a dropping funnel with a gas introduction conduit, a reflux condenser with a calcium chloride tube, and a thermometer was charged with 240 grams (2.0 moles) of purified cumene, 4.0 grams (0.17 mole) of metallic sodium, and 3.6 grams (0.02 mole) of 80% cumene hydroperoxide while introducing argon gas through the gas introduction conduit, and the resulting mixture was heated to 135° C. A mixture of 69 grams (0.66 mole) of purified styrene and 60 grams (0.50 mole) of purified cumene was dropped thereto with stirring over 2 hours while maintaining the temperature of the reaction system at 135°-140° C. After dropwise addition was completed, the reaction mixture was further stirred while heating for 1 hour and then cooled to room temperature. An excess of metallic sodium was decomposed by dropping methanol in small portions while stirring. Introduction of argon gas was stopped, and the contents were transferred to a separating funnel and washed with water. The aqueous layer was removed, and the remaining oily layer was analyzed by gas chromatography. This gas chromatographic analysis showed that 67.6 grams (0.31 mole) of 1,3-diphenyl-3-methylbutane and 36.5 grams of (0.11 mole) of 1,3,5-triphenyl-5-methylhexane were formed. The total yield (per styrene) was 80 mole %.
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240 g
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60 g
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Synthesis routes and methods II

Procedure details

A one-liter glass flask equipped with a stirrer, a dropping funnel with a gas introduction conduit, a reflux with a calcium chloride tube, and a thermometer was charged with 240 grams (2.0 moles) of commercially available cumene saturated with water, 4.0 grams (0.17 mole) of metallic sodium, and 2.7 grams (0.02 mole) of cumyl alcohol while introducing argon gas through the gas introduction conduit, and the resulting mixture was heated to 135° C. A mixture of 69 grams (0.66 mole) of commercially available styrene saturated with water and 60 grams (0.50 mole) of commercially available cumene saturated with water was dropped thereto over 2 hours with stirring while maintaining the temperature of the reaction system at 135°-140° C. After dropwise addition was completed, the reaction mixture was further stirred while heating for 1 hour and then cooled to room temperature. An excess of metallic sodium was decomposed by dropping methanol in small portions while stirring. Introduction of argon gas was stopped, and the contents were transferred to a separating funnel and then washed with water. The aqueous layer was removed, and the remaining oily layer was analyzed by gas chromatography. This gas chromatographic analysis showed that 58.7 grams (0.26 mole) of 1,3-diphenyl-3-methylbutane and 36.9 grams (0.11 mole) of 1,3,5-triphenyl-5-methylhexane were formed. The total yield (per styrene) was 73 mole %.
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